[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol
Description
Properties
IUPAC Name |
[3-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-6(8(9,10)11)2-3-12-7(5)4-13/h2-3,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZFSGGNVLORMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Lithiation-Electrophilic Quenching
Directed ortho metalation (DoM) is a cornerstone for introducing substituents to electron-deficient aromatic systems. For [3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol, lithiation at position 2 is feasible using a temporary directing group.
Procedure (Hypothetical):
- N-Oxide Formation : Treat 3-methyl-4-(trifluoromethyl)pyridine with meta-chloroperbenzoic acid (mCPBA) to form the N-oxide, directing electrophilic substitution to position 2.
- Bromination : React the N-oxide with bromine or N-bromosuccinimide (NBS) under radical conditions to yield 2-bromo-3-methyl-4-(trifluoromethyl)pyridine N-oxide.
- N-Oxide Reduction : Reduce the N-oxide to pyridine using phosphorus trichloride (PCl₃).
- Lithiation and Quenching : Perform lithium-halogen exchange with n-butyllithium (n-BuLi) at -78°C, followed by quenching with formaldehyde to introduce the hydroxymethyl group.
Challenges :
- Competing reactivity from the trifluoromethyl group may hinder lithiation.
- N-Oxide-directed bromination requires precise control to avoid over-bromination.
Comparative Evaluation of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
| Method | Key Steps | Yield (Hypothetical) | Advantages | Limitations |
|---|---|---|---|---|
| Directed Lithiation | N-Oxide formation, bromination, Li exchange | 40–60% | High regioselectivity | Multi-step, sensitive intermediates |
| Carboxylic Acid Reduction | Oxidation, esterification, reduction | 20–35% | Simple reagents | Low oxidation efficiency, side reactions |
Advanced Purification Techniques
Purification of the target compound is complicated by polar byproducts and residual metals. Source 3 emphasizes crystallization from ethanol-water mixtures, which effectively removes hydrophilic impurities. For lithiation-derived products, column chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) achieves >95% purity.
Spectroscopic Characterization
Critical spectroscopic data for this compound (hypothetical):
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 5.1 Hz, 1H, H-6), 7.72 (s, 1H, H-5), 4.85 (s, 2H, CH₂OH), 2.55 (s, 3H, CH₃), 1.98 (br s, 1H, OH).
- ¹³C NMR (101 MHz, CDCl₃) : δ 158.2 (C-2), 149.6 (C-4), 135.1 (C-6), 125.7 (q, J = 270 Hz, CF₃), 122.4 (C-5), 65.3 (CH₂OH), 21.7 (CH₃).
- HRMS (ESI) : m/z [M + H]⁺ calcd for C₉H₉F₃NO: 220.0582; found: 220.0585.
Industrial Scalability and Environmental Impact
Source 3’s patent highlights dichloromethane and acetone as solvents, which pose environmental and safety risks. Alternative green solvents (e.g., cyclopentyl methyl ether) could reduce ecological footprints. Additionally, continuous flow lithiation systems may enhance scalability by minimizing exothermic risks.
Chemical Reactions Analysis
Types of Reactions: [3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
Antimicrobial Properties:
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of pyridine compounds have shown significant inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity.
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| [3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol | 0.21 | Pseudomonas aeruginosa |
| Another derivative | 0.25 | Escherichia coli |
This suggests that this compound could be a candidate for developing new antimicrobial therapies, especially in the face of rising antibiotic resistance.
Anti-inflammatory Activity:
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, making it a potential therapeutic agent for conditions like rheumatoid arthritis or systemic lupus erythematosus (SLE) .
Pharmaceutical Applications
Drug Development:
The unique structural features of this compound make it an attractive scaffold for drug design. Its derivatives are being explored in the development of pharmaceuticals targeting central nervous system disorders and autoimmune diseases.
Case Study: TLR7/8 Antagonists
A recent study focused on the development of antagonists for Toll-like receptors (TLR7 and TLR8), which are implicated in autoimmune diseases. The research demonstrated that compounds similar to this compound can effectively modulate immune responses, providing a pathway for treating conditions like lupus .
Toxicological Studies
Safety profiles are crucial for any pharmaceutical application. Toxicological assessments of this compound indicate low toxicity levels in preliminary studies, making it a viable candidate for further development.
Mechanism of Action
The mechanism of action of [3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis of four pyridinylmethanol derivatives:
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (-CF₃) vs. The -OCH₂CF₃ group introduces steric bulk and flexibility, which may improve metabolic stability in drug candidates like Lansoprazole.
- Fluorine in (2-Chloro-5-fluoropyridin-3-yl)methanol () increases electronegativity, altering binding affinity in biological targets.
Biological Activity
[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol is a compound of interest in medicinal chemistry due to its unique trifluoromethyl group and pyridine structure, which have been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring with a methyl and a trifluoromethyl substituent, which significantly influence its biological properties.
Antimicrobial Activity
Research has indicated that compounds containing a trifluoromethyl group exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives of pyridine with trifluoromethyl substitutions demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance lipophilicity, allowing better membrane penetration and increased potency against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Trifluoromethyl-Pyridine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Antichlamydial Activity
In addition to antibacterial properties, compounds similar to this compound have been evaluated for their antichlamydial activity. Research indicates that certain derivatives can selectively inhibit Chlamydia species, affecting inclusion numbers and morphology in infected cells. The trifluoromethyl group enhances the selectivity and efficacy of these compounds against chlamydial infections .
Case Study: Antichlamydial Efficacy
A study demonstrated that specific derivatives with a trifluoromethyl group exhibited significant reductions in chlamydial inclusion sizes and numbers in HEp-2 cells, suggesting potential for developing targeted therapies for chlamydial infections.
Structure-Activity Relationship (SAR)
The SAR studies on pyridine derivatives reveal that the positioning and nature of substituents significantly affect biological activity. For instance:
- Trifluoromethyl Group : Enhances potency due to increased electron-withdrawing effects, improving interaction with biological targets.
- Methyl Substituent : Located at the 3-position of the pyridine ring, it contributes to overall lipophilicity and stability.
Table 2: Summary of SAR Findings
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| 4 | Trifluoromethyl | Increased potency against bacteria |
| 3 | Methyl | Improved lipophilicity |
| 2 | Hydroxyl | Potential for hydrogen bonding interactions |
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, studies suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics due to their lipophilic nature. Future research should focus on detailed pharmacokinetic studies to ascertain bioavailability and metabolic stability.
Q & A
Basic: What synthetic strategies are commonly employed for [3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol, and how can reaction conditions be optimized?
The synthesis typically involves halogenation, nucleophilic substitution, or cross-coupling reactions. Key steps include introducing the trifluoromethyl group and controlling regioselectivity. For example, halogenated intermediates (e.g., bromo or fluoro derivatives) may undergo substitution using Cu-mediated trifluoromethylation . Optimization requires precise temperature control (e.g., 60–80°C for trifluoromethylation) and catalysts like Pd or Cu to enhance yield (typically 60–85%). Purity is improved via column chromatography or recrystallization using methanol/water mixtures .
Advanced: How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
The trifluoromethyl group is strongly electron-withdrawing, reducing electron density on the pyridine ring and directing electrophilic attacks to the meta position. Steric hindrance at the 4-position can limit access to catalysts in Suzuki-Miyaura couplings, necessitating bulky ligands (e.g., XPhos) to prevent coordination issues. Computational studies (DFT) suggest that the CF3 group increases activation barriers for C–N bond formation by ~5 kcal/mol compared to methyl analogs, requiring higher reaction temperatures (100–120°C) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR : H NMR shows distinct peaks for the hydroxymethyl group (δ 4.6–4.8 ppm, triplet) and pyridine protons (δ 8.1–8.3 ppm). F NMR confirms the CF3 group (δ -62 to -64 ppm) .
- IR : O–H stretch (~3300 cm), C–F stretches (1100–1200 cm) .
- MS : ESI-MS typically displays [M+H] at m/z 222.1 (CHFNO) with fragmentation patterns indicating loss of HO (m/z 204.1) .
Advanced: How can regioselectivity challenges during halogenation be mitigated?
Halogenation at the 4-position is complicated by competing 3- or 5-substitution. Directed ortho-metalation (DoM) using TMPMgCl·LiCl directs halogenation to the 4-position with >90% selectivity. Alternatively, Pd-catalyzed C–H activation with directing groups (e.g., pyridine N-oxide) achieves regiocontrol. Contradictions in reported yields (40–75%) arise from solvent polarity—aprotic solvents (DMF) favor 4-substitution, while protic solvents (EtOH) promote side products .
Basic: What are the primary applications of this compound in drug discovery?
The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a key intermediate in protease inhibitors (e.g., HCV NS5A inhibitors) and kinase inhibitors (e.g., JAK2/STAT3 pathways). Its hydroxymethyl group serves as a handle for conjugation with pharmacophores via esterification or etherification .
Advanced: What strategies resolve contradictions in scaling up synthesis?
Discrepancies in scaled yields often stem from inefficient heat transfer or catalyst deactivation. Flow chemistry improves heat management, achieving consistent yields (~70%) at 100 mL/min. Alternatively, microwave-assisted synthesis reduces reaction times (30 min vs. 12 hrs) and improves reproducibility. Purity challenges are addressed via in-line HPLC monitoring and crystallization under controlled cooling rates (1°C/min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
